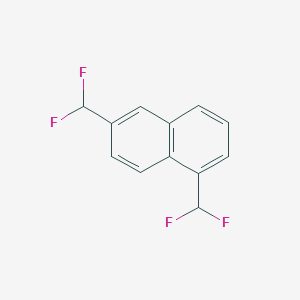

1,6-Bis(difluoromethyl)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,6-Bis(difluoromethyl)naphthalene (CAS: Not explicitly provided in evidence) is a naphthalene derivative with two difluoromethyl (-CF₂H) groups at the 1- and 6-positions. The difluoromethyl group combines fluorine's electron-withdrawing inductive effects with moderate steric bulk, making it valuable in materials science and pharmaceutical chemistry . While direct synthesis data for this compound are absent in the evidence, analogous fluorination methods, such as nucleophilic difluoromethylation using reagents like Me₃SiCF₂H, are likely applicable .

Preparation Methods

The synthesis of 1,6-Bis(difluoromethyl)naphthalene typically involves difluoromethylation reactions. One common method is the use of difluorocarbene precursors, which can be generated in situ from reagents such as chlorodifluoromethane (ClCF2H) in the presence of a strong base. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl groups .

Chemical Reactions Analysis

1,6-Bis(difluoromethyl)naphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups or other derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro groups .

Scientific Research Applications

Applications in Materials Science

1,6-Bis(difluoromethyl)naphthalene has potential applications in materials science due to its electronic properties:

- Organic Electronics : Its unique electronic structure allows for potential use in organic semiconductors, which are essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymers with tailored properties, such as increased thermal stability or enhanced electrical conductivity.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is investigated for its biological interactions and potential therapeutic effects:

- Antimicrobial Activity : Research indicates that fluorinated compounds often exhibit significant antimicrobial properties. Studies have shown that derivatives of naphthalene can have broad-spectrum antibacterial activity against various pathogens, making them candidates for developing new antimicrobial agents .

- Pharmaceutical Probes : The compound’s interactions with biomolecules are being explored to assess its potential as a pharmaceutical agent or a biochemical probe. Understanding these interactions is critical for developing drugs targeting specific biological pathways .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

- Antimicrobial Studies : In a microbiological analysis involving naphthalene derivatives, compounds similar to this compound demonstrated significant activity against planktonic cells and biofilms of various bacteria. This research underscores the potential of such compounds in combating antibiotic-resistant strains .

- Biological Interaction Studies : Investigations into the interaction of this compound with cellular proteins have shown that the compound can influence biochemical pathways, suggesting its utility in drug development .

Mechanism of Action

The mechanism by which 1,6-Bis(difluoromethyl)naphthalene exerts its effects is primarily through the electronic and steric influence of the difluoromethyl groups. These groups can alter the compound’s reactivity and interaction with other molecules, making it a valuable tool in various chemical and biological studies .

Comparison with Similar Compounds

The following analysis compares 1,6-bis(difluoromethyl)naphthalene to structurally related naphthalene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Electronic and Steric Effects

Reactivity and Functionalization

- Fluorinated vs. Non-Fluorinated Analogs: The difluoromethyl group in this compound offers a balance between stability and reactivity. In contrast, trifluoromethyl (-CF₃) analogs (e.g., trifluoromethylated p-QMs) exhibit higher yields in nucleophilic reactions but greater steric hindrance . Compared to hydroxylated derivatives (e.g., 1,6-dihydroxynaphthalene), fluorinated naphthalenes are less prone to oxidative degradation, making them preferable in high-temperature applications .

Steric Considerations :

Pharmaceutical Relevance

- Fluorine's role in enhancing bioavailability and metabolic stability is well-documented . This compound may mimic the behavior of other fluorinated drugs, where the -CF₂H group improves membrane permeability and resistance to cytochrome P450 enzymes.

- In contrast, methyl or hydroxyl analogs lack these advantages, as seen in non-fluorinated drugs .

Thermal and Material Properties

- Phthalonitrile polymers derived from 1,6-BDCN (a related monomer) exhibit exceptional thermal stability (>500°C) and flame retardancy . This suggests that this compound could similarly enhance polymer performance.

- Non-fluorinated analogs, such as 1,6-dimethylnaphthalene, are less suited for high-temperature applications due to lower decomposition thresholds .

Biological Activity

1,6-Bis(difluoromethyl)naphthalene is a fluorinated naphthalene derivative known for its unique electronic properties and potential biological activities. The presence of difluoromethyl groups at the 1 and 6 positions enhances the compound's lipophilicity, influencing its interactions with biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by:

- Chemical Formula : C12H8F4

- Molecular Weight : 232.19 g/mol

- CAS Number : 12329403

The difluoromethyl groups contribute to increased electron density and altered reactivity compared to non-fluorinated analogs, making it a subject of interest in medicinal chemistry and materials science.

Mechanisms of Biological Activity

Research indicates that fluorinated compounds often exhibit distinct biological activities due to their electronic properties. The mechanisms through which this compound exerts its effects may include:

- Interference with Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for cellular functions, such as DNA gyrase in bacterial systems .

- Binding Affinity Modulation : The presence of difluoromethyl groups can enhance binding affinities to various biomolecules, potentially altering the pharmacokinetic profiles of drugs.

- Oxidative Stress Induction : Fluorinated naphthalenes may induce oxidative stress in cells, leading to apoptosis or necrosis in certain cancer cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. Comparative studies with structurally similar compounds reveal insights into how variations in substitution patterns affect activity:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 1,7-Bis(difluoromethyl)naphthalene | Difluoromethyl groups at positions 1 and 7 | Different enzyme inhibition profiles |

| 2,6-Bis(difluoromethyl)naphthalene | Difluoromethyl groups at positions 2 and 6 | Altered reactivity patterns |

| Bis(trifluoromethyl)benzene | Contains trifluoromethyl groups instead | Higher electron-withdrawing effect; distinct reactivity |

The electronic effects imparted by fluorination are critical for enhancing lipophilicity and improving membrane permeability.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar naphthalene derivatives demonstrated that compounds with fluorinated substituents exhibited enhanced activity against Mycobacterium avium subsp. paratuberculosis. The most active derivatives showed two-fold higher efficacy than standard antibiotics like rifampicin .

Anticancer Activity

In vitro studies have indicated that fluorinated naphthalenes can induce apoptosis in various cancer cell lines. For instance, research on naphthalene diimide derivatives has shown potential as anticancer agents by stabilizing G-quadruplex DNA structures, which are implicated in telomere maintenance in cancer cells .

Toxicity Studies

Toxicity assessments reveal that while some derivatives demonstrate significant biological activity, they also exhibit varying levels of cytotoxicity. For example, certain naphthalene derivatives were found to be less toxic to human monocytic leukemia cells (THP-1) compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,6-bis(difluoromethyl)naphthalene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, fluoromethyl groups are introduced using difluoromethylating agents like ClCF₂H under catalytic conditions. Parallel solution-phase synthesis (e.g., optimizing substituents at the 1,6-positions of naphthalene) is effective for structural diversification . Key factors include temperature control (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C or CuI). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. How can researchers characterize the thermal stability of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. For instance, TGA under nitrogen atmosphere (heating rate: 10°C/min) reveals decomposition onset temperatures. Comparative studies with analogs (e.g., 1,6-naphthalene disulfonates) show that difluoromethyl groups enhance thermal resistance by ~50°C due to strong C-F bonds . Data interpretation should account for humidity and oxygen levels, which may accelerate degradation .

Q. What spectroscopic techniques are most effective for structural confirmation of fluorinated naphthalene derivatives?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ -110 to -130 ppm for CF₂ groups).

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 244.18 for C₁₂H₈F₄O).

- FT-IR : Detects C-F stretching vibrations (1000–1200 cm⁻¹) and aromatic C-H bonds (3050–3100 cm⁻¹).

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How do difluoromethyl groups at the 1,6-positions affect electronic properties and binding interactions in biological systems?

- Methodological Answer : Fluorine’s electronegativity increases electron-withdrawing effects, lowering π-π stacking energy and enhancing lipophilicity (logP increases by ~1.5 compared to non-fluorinated analogs). In enzyme inhibition studies (e.g., HCMV protease), docking simulations (AutoDock Vina) show that CF₂ groups improve binding affinity (ΔG ≈ -9.2 kcal/mol) via hydrophobic interactions and halogen bonding. Experimental validation requires mutagenesis assays (e.g., Ala-scanning) to identify critical residues .

Q. What strategies mitigate synthetic challenges in scaling up this compound derivatives for material science applications?

- Methodological Answer :

- Continuous Flow Reactors : Reduce side reactions (e.g., over-fluorination) by precise residence time control.

- Post-Synthetic Modifications : Introduce functional groups (e.g., -OH or -NH₂) via Pd-catalyzed cross-coupling for polymer precursors .

- Purification : Use column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization (ethanol/water) to isolate >98% pure product. Scale-up risks include exothermic reactions—monitor via in-line IR spectroscopy .

Q. How can computational models predict the environmental persistence and toxicity of this compound?

- Methodological Answer :

- QSAR (Quantitative Structure-Activity Relationship) : Predict biodegradability (e.g., BIOWIN3 model) and toxicity (LC₅₀ for Daphnia magna).

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acid) to estimate adsorption coefficients (Kₒc ≈ 1200 L/kg).

- Risk of Bias Analysis : Apply frameworks from toxicological profiles (e.g., Table C-7 for animal studies) to assess data reliability in hazard identification .

Q. What are the structure-activity relationships (SAR) for this compound in polymer chemistry?

- Methodological Answer : In polyimide synthesis (e.g., 1,6-BDCN/ODA systems), the difluoromethyl groups reduce dielectric constants (ε ≈ 2.7) and enhance solubility in aprotic solvents (e.g., NMP). SAR studies show:

Q. Data Contradictions and Resolution

- vs. 24 : Parallel synthesis ( ) and nucleophilic substitution () yield similar derivatives but differ in scalability. Resolution: Use parallel synthesis for small-scale SAR exploration and transition to flow chemistry for bulk production .

- Thermal Stability : While suggests high stability for sulfonates, notes decomposition at 300°C for 1,6-BDCN polymers. Resolution: Contextualize stability based on functional groups (sulfonates vs. phthalonitriles) .

Properties

Molecular Formula |

C12H8F4 |

|---|---|

Molecular Weight |

228.18 g/mol |

IUPAC Name |

1,6-bis(difluoromethyl)naphthalene |

InChI |

InChI=1S/C12H8F4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6,11-12H |

InChI Key |

WWZOXDIAJNWQOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.